molecular formula C19H24N6O3S B5602936 4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide

Cat. No. B5602936
M. Wt: 416.5 g/mol
InChI Key: JCXFYOCXEBGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of benzenesulfonamides, which are known for their diverse bioactivities and potential as pharmacophores in drug discovery. However, the specific compound discussed here is part of a broader research interest in sulfonamides and their derivatives for various biochemical applications, including their roles as inhibitors and agents in therapeutic contexts.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step organic reactions, including the formation of intermediate compounds, functional group transformations, and final coupling reactions. For instance, compounds similar to the one have been synthesized through reactions involving substituted carbonyl compounds and hydrazine hydrate, leading to products with potential bioactivity (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The structure of sulfonamide derivatives is crucial for their bioactivity. X-ray crystallography and molecular docking studies provide insights into their molecular geometry, conformations, and interactions with biological targets. Such analyses help in understanding the compound's mechanism of action at the molecular level (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including cyclocondensation and reactions with N-nucleophiles, leading to a wide range of products with diverse bioactivities. These reactions are influenced by the substituents on the benzenesulfonamide moiety and the reaction conditions (Farag et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's formulation and application in different contexts.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and pH-dependence, are crucial for the compound's biological activity and its potential as a pharmacophore. Studies on similar compounds show a range of activities, including inhibition of enzymes and antitumor effects, highlighting the importance of chemical properties in drug design and discovery processes (Gul et al., 2016).

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. A study highlights the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating its utility as a photosensitizer with high singlet oxygen quantum yield. These properties are crucial for effective Type II photodynamic therapy mechanisms, suggesting the compound's potential in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Anti-Tumor Activity

Another application involves the synthesis of benzenesulfonamide derivatives that exhibit cytotoxic activities and potential as carbonic anhydrase inhibitors. Such compounds have been studied for their tumor-specificity and ability to inhibit human cytosolic isoforms, highlighting their relevance in anti-tumor activity research (Gul et al., 2016).

Endothelin Antagonism for Cardiovascular Research

Benzenesulfonamide derivatives have also been explored for their role as endothelin-A (ETA) selective antagonists, contributing to cardiovascular research. These compounds offer insights into developing treatments for conditions affected by endothelin, such as hypertension and heart failure, by inhibiting the pressor effect caused by endothelin-1 in vivo (Murugesan et al., 1998).

Antimicrobial and Antifungal Applications

Research on benzenesulfonamide derivatives extends to antimicrobial and antifungal applications. Compounds have been synthesized and evaluated for their activity against various bacteria and fungi, offering potential as new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-13-12-17(14(2)11-16(13)28-4)29(26,27)21-9-8-20-18-5-6-19(23-22-18)25-10-7-15(3)24-25/h5-7,10-12,21H,8-9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXFYOCXEBGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.